Gum tragacanth is sourced from several species of Astragalus, particularly Astragalus gummifer and Astragalus tragacantha. The gum is harvested by making incisions in the plant's stem, allowing the sap to exude and dry into a gummy substance. The two main components of gum tragacanth are tragacanthin and bassorin, which exhibit different physical and chemical properties that are essential for various applications .
Tragacanthin is classified as a hydrocolloid due to its ability to form gels in aqueous solutions. It is recognized as an anionic polysaccharide with a complex structure that includes pectinaceous arabinogalactans and fucose-substituted xylogalacturonans. This classification highlights its importance as a thickening agent in food and pharmaceutical formulations .
The extraction of tragacanthin typically involves several steps:
The efficiency of extraction can be influenced by factors such as temperature, concentration of solvents, and duration of mixing. Recent studies have explored the use of ultrasonic treatments and gamma irradiation to enhance solubilization without altering the primary structure of tragacanthin .
Tragacanthin has a complex molecular structure characterized by various sugar residues, including D-galacturonic acid, D-xylose, L-fucose, and D-galactose. Its branched nature contributes to its high viscosity when dissolved in water, making it an effective thickening agent .
The molecular weight of tragacanthin can vary significantly depending on the extraction method used. For instance, fractions obtained through enzymatic hydrolysis can be categorized based on molecular weight into low (less than 2 kDa), medium (2-10 kDa), and high (greater than 10 kDa) fractions, each exhibiting distinct rheological properties .
Tragacanthin undergoes various chemical reactions that can modify its properties:
These reactions are significant for tailoring the functional properties of tragacanthin for specific applications in pharmaceuticals and food technology.
Tragacanthin functions primarily through its ability to absorb water and swell, forming a gel-like consistency. This property allows it to stabilize emulsions and suspensions by preventing separation of components in formulations.
The viscosity of a 1% solution of tragacanthin can reach up to 250 centipoises under standard conditions, indicating its effectiveness as a thickening agent . The pseudoplastic behavior exhibited by tragacanthin solutions means that their viscosity decreases under shear stress, making them suitable for various processing techniques.
Tragacanthin has diverse applications across multiple fields:
Tragacanthin is derived from gum tragacanth, a natural exudate produced by several species of Astragalus shrubs, predominantly A. gummifer, A. microcephalus, and A. gossypinus (Fabaceae family) [1] [6]. These thorny shrubs thrive in arid high-altitude regions (1,000–3,000 m) of Southwest Asia, notably Iran, Turkey, and Iraq. Gum tragacanth forms through gummosis—a process where pith and medullary ray cell walls transform into gum upon injury. Unlike other plant gums, it exudes immediately after incision due to preformed reserves, hardening into characteristic "ribbons" or "flakes" [10].
Historically, gum tragacanth has been used since antiquity. Persian and Turkish traditions employed it as:
Table 1: Key Astragalus Species Producing Tragacanthin-Rich Gum
Species | Geographic Distribution | Gum Quality Attributes |
---|---|---|
A. gossypinus | Central Iran | High tragacanthin solubility |
A. microcephalus | Western Iran, Eastern Turkey | Balanced bassorin-tragacanthin ratio |
A. fluccosus | Semnan Province (Iran) | Elevated galacturonic acid content |
Gum tragacanth comprises two chemically distinct fractions:1. Tragacanthin (30–40% of gum):- Water-soluble, acidic polysaccharide- Molecular weight: 1.8 × 10⁵ – 1.6 × 10⁶ Da [9]- Composed of tragacanthic acid (D-galacturonic acid, D-xylose, L-fucose) and arabinogalactan (L-arabinose, D-galactose) [3] [10]2. Bassorin (60–70% of gum):- Water-swellable, forms gels- Contains methoxyl groups (∼5.4%) contributing to viscosity [1]
Tragacanthin’s conformational rigidity distinguishes it from other hydrocolloids:
Functional disparities between fractions include:
Table 2: Sugar Composition of Tragacanthin Across Astragalus Species [7]
Sugar Component | A. gossypinus (%) | A. fluccosus (%) | A. rahensis (%) |
---|---|---|---|
Galacturonic acid | 37.0 | 30.0 | 9.0 |
Arabinose | 21.2 | 18.5 | 25.4 |
Xylose | 32.1 | 34.8 | 41.2 |
Fucose | 6.7 | 8.2 | 7.4 |
Galactose | 2.1 | 3.6 | 4.8 |
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